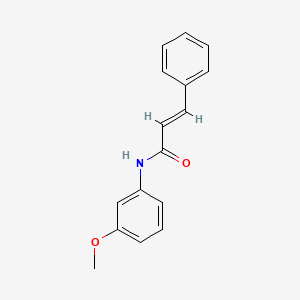

N-(3-メトキシフェニル)シンナムアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-Methoxyphenyl)Cinnamamide” is a chemical compound with the CAS Number: 127033-74-3 and a molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed. This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The molecular formula of “N-(3-Methoxyphenyl)Cinnamamide” is C16H15NO2 . The average mass is 253.296 Da and the monoisotopic mass is 253.110275 Da .Physical And Chemical Properties Analysis

“N-(3-Methoxyphenyl)Cinnamamide” is a solid substance . It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

抗菌活性

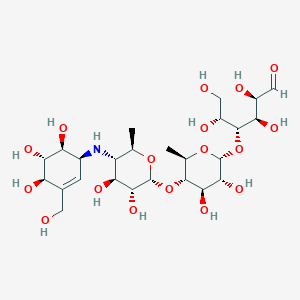

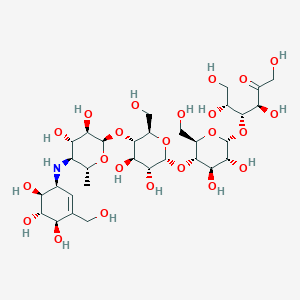

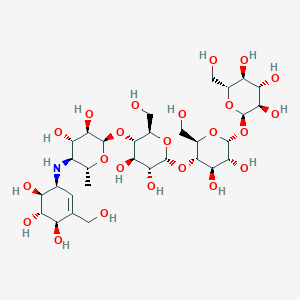

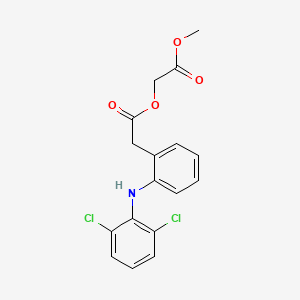

N-(3-メトキシフェニル)シンナムアミドとその誘導体は、グラム陽性菌とグラム陰性菌のさまざまなタイプ、およびカンジダ・アルビカンスなどの真菌種に対して顕著な抗菌活性を示しています {svg_1} {svg_2}. それらはまた、バイオフィルム形成と、臨床的スタフィロコッカス株によって形成されたバイオフィルムで評価されています {svg_3}.

抗癌活性

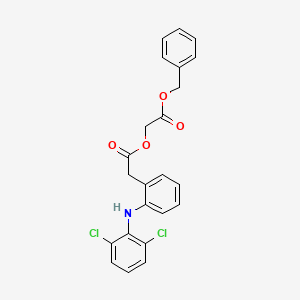

この化合物とその誘導体は、抗癌特性について研究されてきました。 invitro研究では、ヒト子宮頸癌HeLa細胞株、卵巣SKOV-3細胞株、および乳癌MCF-7細胞株に対して有望な結果が示されました {svg_4}.

抗酸化活性

N-(3-メトキシフェニル)シンナムアミドは、抗酸化活性を示すことがわかっています。 2,2-ジフェニル-1-ピクリルヒドラジル(DPPH)アッセイと2,2′-アゾビス(3-エチルベンゾチアゾリン-6-スルホン酸)(ABTS)アッセイを使用して評価されました {svg_5}.

心臓保護特性

この化合物は、血管収縮を予防し、高血圧の合併症のリスクを軽減することにより、心臓保護特性を示します {svg_6}.

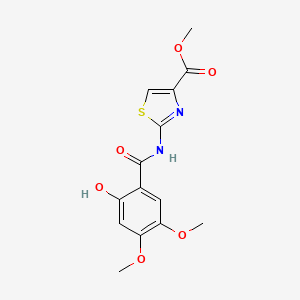

α-グルコシダーゼ阻害活性

N-(3-メトキシフェニル)シンナムアミドとその誘導体は、潜在的なα-グルコシダーゼ阻害剤として評価されています {svg_7}. これにより、それらは糖尿病のコントロールのための潜在的な候補となります。

Pd触媒反応における使用

N-(3-メトキシフェニル)シンナムアミドは、インドールとのアリルエステルのPd触媒不斉アリル置換反応において、キラル配位子として使用されています {svg_8}.

新規誘導体の合成

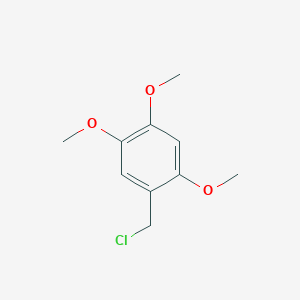

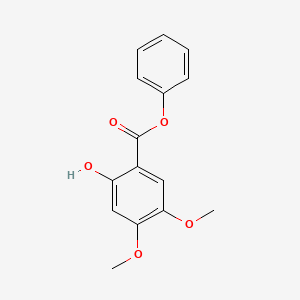

この化合物は、新規誘導体の合成に使用されており、これらの誘導体は多くの場合、母体化合物よりも強い生物活性を示します {svg_9}.

抗菌特性

N-(3-メトキシフェニル)シンナムアミドなどのシンナモイル置換を有するベンゾイル誘導体は、いくつかのグラム陽性菌とグラム陰性菌に対して顕著な抗菌特性を示します {svg_10}.

Safety and Hazards

作用機序

Target of Action

N-(3-Methoxyphenyl)Cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines .

Mode of Action

N-(3-Methoxyphenyl)Cinnamamide interacts with α-glucosidase, inhibiting its activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates, thereby reducing the absorption of glucose in the intestines .

Biochemical Pathways

By inhibiting α-glucosidase, N-(3-Methoxyphenyl)Cinnamamide affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels . This mechanism is particularly beneficial for managing conditions like diabetes mellitus .

Pharmacokinetics

This suggests potential use as lead drug candidates .

Result of Action

The inhibition of α-glucosidase by N-(3-Methoxyphenyl)Cinnamamide leads to a decrease in the breakdown and absorption of carbohydrates . This results in lower postprandial blood glucose levels, which can be beneficial in the management of diabetes mellitus .

生化学分析

Biochemical Properties

N-(3-Methoxyphenyl)Cinnamamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit α-glucosidase inhibitory activity . In a study, it was found that N-(3-Methoxyphenyl)Cinnamamide interacted with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . The inhibitory activity of N-(3-Methoxyphenyl)Cinnamamide on α-glucosidase is believed to be due to these interactions .

Cellular Effects

The effects of N-(3-Methoxyphenyl)Cinnamamide on cells are not fully understood yet. It has been suggested that it may have significant antimicrobial activity. In one study, N-(3-Methoxyphenyl)Cinnamamide and its derivatives were found to be active against Staphylococcus and Enterococcus species .

Molecular Mechanism

The molecular mechanism of action of N-(3-Methoxyphenyl)Cinnamamide is thought to involve its interaction with α-glucosidase. Molecular docking studies have revealed that N-(3-Methoxyphenyl)Cinnamamide interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction is believed to inhibit the activity of α-glucosidase, thereby exerting its effects .

特性

IUPAC Name |

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLFGJNTIRUEG-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127033-74-3 |

Source

|

| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。